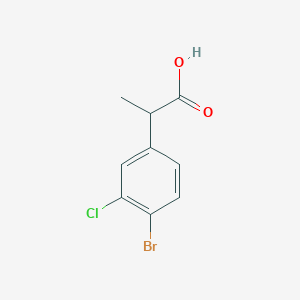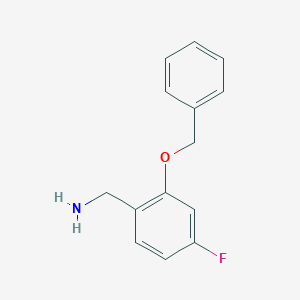
(2-(Benzyloxy)-4-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Benzyloxy)-4-fluorophenyl)methanamine: is an organic compound that features a benzyloxy group attached to a fluorinated phenyl ring, with a methanamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols, depending on the starting material.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Benzyloxy)-4-fluorophenyl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (2-(Benzyloxy)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in cancer cell proliferation.
Receptor Binding: It may bind to certain receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(2-(Benzyloxy)-4-chlorophenyl)methanamine: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
Eigenschaften
Molekularformel |
C14H14FNO |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
(4-fluoro-2-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
InChI-Schlüssel |
BCJYVPWULQACID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


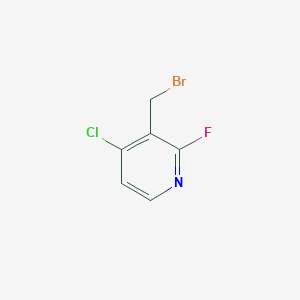
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

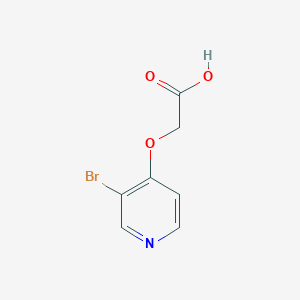
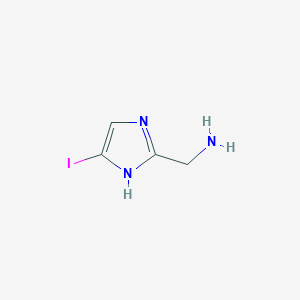
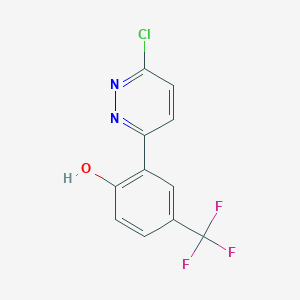
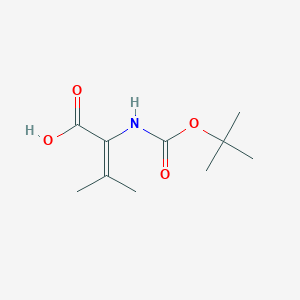
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
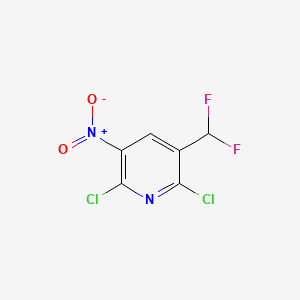
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
